3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a halogenated pyrrolopyridine derivative characterized by a fused bicyclic structure with a hydroxyl group at position 5, a bromine atom at position 3, and a methyl group at position 4. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and targeted anticancer agents. Its bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group facilitates hydrogen bonding in biological systems .
Properties
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-6(12)3-11-8-7(4)5(9)2-10-8/h2-3,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXZYUHKUAUDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249760 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-71-4 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolopyridine derivatives.
Oxidation Reactions: Formation of aldehydes and carboxylic acids.
Reduction Reactions: Formation of reduced pyrrolopyridine derivatives.
Scientific Research Applications
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key physicochemical properties of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol with analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in 4-nitro derivatives significantly increases solubility in polar solvents due to enhanced dipole interactions .
- Halogen Effects : Bromine improves cross-coupling reactivity but reduces solubility compared to fluorine .
- Lipophilicity: Alkyl chains (e.g., butyl in 5-bromo-1-butyl derivatives) drastically reduce polarity, favoring nonpolar solvents .
Reactivity in Cross-Coupling Reactions
Brominated pyrrolopyridines are pivotal in Suzuki-Miyaura couplings. The reactivity of this compound is compared below:
Key Findings :
Biological Activity
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[2,3-b]pyridine core with a bromine substituent at the third position and a methyl group at the fourth position. Its molecular formula is C₈H₈BrN₂O, and it has a molecular weight of approximately 230.07 g/mol. The presence of the bromine atom enhances its reactivity, making it an interesting candidate for further pharmacological studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to decreased cell proliferation and increased apoptosis in cancer cells. This mechanism is crucial for its potential use as an anticancer agent.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines (e.g., HT-29 colon carcinoma and HepG2 liver cancer cells). The results demonstrated that treatment with this compound led to significant reductions in cell viability at concentrations as low as 150 nM, indicating potent anticancer properties .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for conventional antibiotics, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Bromine at position 3 | Kinase inhibition, Anticancer |
| 4-Methyl-1H-pyrrolo[2,3-b]pyridine | No halogen substituent | Anticancer properties |
| 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine | Hydroxyl group at position 5 | Potential neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
